molecular formula C27H26N4O3 B1326278 Fmoc-Leu-Bt CAS No. 1072840-99-3

Fmoc-Leu-Bt

Cat. No.: B1326278
CAS No.: 1072840-99-3
M. Wt: 454.5 g/mol
InChI Key: ZWFTXRDNFPCOSI-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is a benzotriazole amino acid . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates . It has been used for the preparation of diverse derivatives .


Synthesis Analysis

This compound is suitable for Fmoc solid-phase peptide synthesis . A study reported a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The Fmoc removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .


Molecular Structure Analysis

The empirical formula of this compound is C27H26N4O3 . It has a molecular weight of 454.52 g/mol . The SMILES string representation of its structure is CC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(=O)n4nnc5ccccc45 .


Chemical Reactions Analysis

This compound is suitable for Fmoc solid-phase peptide synthesis . It is a versatile reagent for synthesizing peptides as well as their mimetics and conjugates .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 454.52 g/mol . The melting point is between 121-126 °C . It is used in peptide synthesis .

Scientific Research Applications

PPARgamma Ligand Properties

FMOC-L-Leucine (F-L-Leu) is notable as a chemically distinct PPARgamma ligand. It interacts uniquely with PPARgamma by binding two molecules to a single PPARgamma molecule, differing from other nuclear receptor ligands. This interaction leads to a specific allosteric configuration, affecting cofactor recruitment and manifesting in distinct pharmacological properties. Despite lower potency compared to rosiglitazone, F-L-Leu exhibits similar maximal efficacy and notably, less adipogenic activity while improving insulin sensitivity in various mouse models. This positions F-L-Leu as a selective PPARgamma modulator, activating certain pathways like insulin sensitization but not others like adipogenesis (Rocchi et al., 2001).

Solid-Phase Peptide Synthesis

FMOC-amino acid chlorides, including FMOC-Leu-Bt, are key in enhancing solid-phase peptide synthesis. They allow for the efficient and racemization-free coupling of Fmoc-protected proteinogenic amino acids, facilitating the synthesis of complex peptides and cyclic peptides. This improved methodology has significant implications for peptide synthesis, especially in contexts requiring precise and high-fidelity assembly of peptide sequences (Falb et al., 1999).

Peptide Synthesizers and Efficiency

In the context of peptide synthesizers, this compound, like other Fmoc-amino acids, exhibits enhanced coupling efficiencies. It is particularly useful in the synthesis of residues such as Arg, Ile, Leu, and Val, which often present challenges in peptide synthesis. The use of Fmoc chemistry in combination with specific activation reagents like HBTU leads to rapid and efficient coupling, significantly streamlining the peptide synthesis process (Fields et al., 1991).

Crystal Structure and Phase Transition Studies

Fmoc-Leu-ψ[CH2NCS] demonstrates interesting properties in crystallography, undergoing a reversible isomorphous phase transition upon cooling. This phase transition, characterized by experimental charge density analysis, involves intermolecular interactions that are stabilizedby both σ-holes and π-holes. This property of Fmoc-Leu-ψ[CH2NCS] provides insights into the behavior of such compounds under varying temperature conditions and contributes to our understanding of molecular interactions in crystal structures (Pal et al., 2015).

High-Performance Liquid Chromatography

The use of FMOC (9-fluorenylmethyl chloroformate) derivatization, which includes compounds like this compound, has improved methods in high-performance liquid chromatography (HPLC). This technique is particularly effective for amino acid analysis, offering high throughput, baseline resolution of common Fmoc-amino acids, and greater chromatographic reproducibility. These advancements are crucial for protein identification and quality control in biological samples (Ou et al., 1996).

Peptidomimetics Synthesis

Fmoc-based solid-phase synthesis strategies are employed for creating oligourea peptidomimetics, with this compound being a part of this process. This approach allows for the synthesis of complex peptidomimetics, which are crucial in the study of biological interactions and drug development. The ability to efficiently synthesize these compounds on a solid phase opens up new possibilities in peptide and peptidomimetic research (Boeijen et al., 2001).

Sustainable Chemistry in Peptide Synthesis

Recent advancements include the application of Fmoc/t-Bu solid-phase peptide synthesis (SPPS) under aqueous conditions, demonstrating a significant step towards sustainable chemistry. This methodology utilizes standard Fmoc amino acids like this compound and emphasizes efficient use of materials and waste minimization. It represents a shift towards environmentally friendly practices in peptide chemistry (Pawlas & Rasmussen, 2021).

Molecular Dynamics Studies

The dynamics of Fmoc-protected amino acids, including Fmoc-Leu, have been studied using techniques like solid-state nuclear magnetic resonance. This research provides insights into the behavior of methyl groups in these compounds, contributing to a better understanding of molecular motion and interactions in both simple molecules and more complex protein environments (Vugmeyster et al., 2010).

Microwave-Assisted Synthesis

Advances in microwave-assisted peptide synthesis using Fmoc strategy have enabled the efficient synthesis of peptides in water. This method, employing nanosized Fmoc-amino acids like Fmoc-Leu, demonstrates a significant improvement in the synthesis of challenging peptide sequences [(Hojo et al., 2012)](https://consensus.app/papers/microwaveassisted-synthesis-using-fmoc-strategy-inwater-hojo/2b1e16d1ff165e90bc60c8e502a9c7a1/?utm_source=chatgpt).

Bio-inspired Functional Materials

Fmoc-modified amino acids and short peptides, such as those incorporating Fmoc-Leu, have shown great potential in the fabrication of functional materials. The hydrophobicity and aromaticity of the Fmoc moiety facilitate the self-assembly of these molecules, leading to applications in cell cultivation, bio-templating, drug delivery, and therapeutic properties. This area of research highlights the versatility of Fmoc-modified biomolecules in material science and biomedical applications (Tao et al., 2016).

Protein-DNA Interaction Studies

The synthesis of DNA arrays on gold surfaces for studying protein-DNA interactions has been facilitated by the use of Fmoc and PEG modifiers. This multistep surface modification technique, employing Fmoc-protected amino acids like Fmoc-Leu, is crucial in creating arrays that resist nonspecific protein adsorption, enabling accurate surface plasmon resonance imaging studies (Brockman et al., 1999).

Fluorescent Labeling of Peptides

Fluorescent labeling of peptides on solid phase has been improved with compounds like N(alpha)-Fmoc-L-Lys(Mca)-Bt, leveraging Fmoc-amino acid derivatives for efficient and enhanced visualization. This advancement is significant for peptide research, offering new methods for the analysis and identification of peptides in various biological studies (Katritzky et al., 2008).

Environmental Analysis

The determination of compounds like dimethylamine in environmental samples has been improved using Fmoc (9-fluorenylmethylchloroformate) derivatization. This method, which includes Fmoc-Leu derivatives, allows for the sensitive and accurate analysis of environmental pollutants, contributing to environmental monitoring and protection efforts (Lopez et al., 1996).

Mechanism of Action

Target of Action

Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

The mode of action of this compound involves its interaction with the amine group of an amino acid. The this compound compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its role in peptide synthesis. This ensures that the peptide remains attached to the resin, allowing for the continuation of the synthesis process .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The use of this compound allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of this compound are dependent on the conditions under which the peptide synthesis process is carried out .

Biochemical Analysis

Biochemical Properties

Fmoc-Leu-Bt is primarily used in biochemical reactions involving peptide synthesis. It interacts with various enzymes and proteins to facilitate the formation of peptide bonds. The compound is known to interact with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which are commonly used in peptide synthesis . These interactions help in the activation of the carboxyl group of amino acids, leading to the formation of peptide bonds. This compound also interacts with protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to protect the N-terminus of amino acids during peptide synthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in peptide synthesis, leading to changes in cellular function . This compound has also been found to affect the growth and proliferation of cells by interacting with specific proteins and enzymes involved in these processes . These interactions can lead to changes in cell signaling pathways and gene expression, ultimately influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules to facilitate peptide synthesis. The compound binds to the carboxyl group of amino acids, activating them for peptide bond formation . This activation is achieved through the formation of an intermediate complex with coupling reagents like DIC and HOBt . This compound also plays a role in enzyme inhibition or activation, depending on the specific biochemical reaction. The compound can inhibit certain enzymes involved in peptide degradation, thereby enhancing the stability of the synthesized peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions . The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the degradation of this compound can lead to changes in its effectiveness in peptide synthesis. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s effectiveness in peptide synthesis reaches a plateau beyond a certain dosage. Adverse effects at high doses include changes in gene expression and cellular metabolism, leading to potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which play a role in the formation and degradation of peptides . This compound can also affect metabolic flux by modulating the activity of enzymes involved in amino acid metabolism . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as peptide transporters (PepT1 and PepT2) . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with enzymes and proteins involved in peptide synthesis . This compound can also be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These modifications can direct the compound to specific locations within the cell, enhancing its effectiveness in peptide synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFTXRDNFPCOSI-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647340
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072840-99-3
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Leu-Bt
Reactant of Route 2
Reactant of Route 2
Fmoc-Leu-Bt
Reactant of Route 3
Reactant of Route 3
Fmoc-Leu-Bt
Reactant of Route 4
Reactant of Route 4
Fmoc-Leu-Bt
Reactant of Route 5
Reactant of Route 5
Fmoc-Leu-Bt
Reactant of Route 6
Fmoc-Leu-Bt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.